![molecular formula C11H12F3NO2 B3015663 methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate CAS No. 1228550-48-8](/img/structure/B3015663.png)
methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is crucial for the stereoselective synthesis of pharmaceutical compounds. An efficient stereoselective synthesis method was developed for a related compound, methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This process involves hydrogenation and chiral auxiliary removal under mild conditions, indicating the potential for similar methodologies in synthesizing derivatives of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate (Zhong et al., 1999).
Chemical Synthesis Applications
The chemical synthesis applications of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate extend to the creation of various acyclic and heterocyclic compounds. For example, reactions with different nucleophiles have produced a range of trifluoromethyl-containing heterocyclic derivatives, showcasing its versatility in organic synthesis (Sokolov & Aksinenko, 2010).
Asymmetric Biocatalysis
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate's derivatives have been explored in asymmetric biocatalysis. A study used β-amino acids, which are important in drug research, showing the compound's role as an intermediate in the synthesis of pharmaceuticals. This research highlighted the biocatalytic production of enantiopure compounds, crucial for the pharmaceutical industry (Li et al., 2013).
Advanced Pharmaceutical Intermediates
The compound also serves as an intermediate in the asymmetric synthesis of (S)-esmolol, demonstrating its importance in creating cardiovascular drugs. The key intermediate obtained through hydrolytic kinetic resolution highlights the compound's utility in producing enantiomerically pure pharmaceuticals (Narsaiah & Kumar, 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as ®-fluoxetine, have been found to interact with transporters in organisms
Mode of Action
It’s known that the trifluoromethyl group often serves as a bioisostere, replacing a chloride or a methyl group to adjust the steric and electronic properties of a lead compound . This can protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
Compounds with similar structures, such as 2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate, have been found to inhibit 5-lipoxygenase and cyclooxygenase pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can significantly affect the pharmacokinetics of a compound .
Result of Action
The trifluoromethyl group is known to significantly affect the reactivity of the primary functional groups, which can impact the protein structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate. For instance, the trifluoromethyl group can enhance interactions at nonpolar interfaces, suggesting potential applications for these residues .
Eigenschaften
IUPAC Name |
methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOJADAEHIWPGC-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=CC=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.